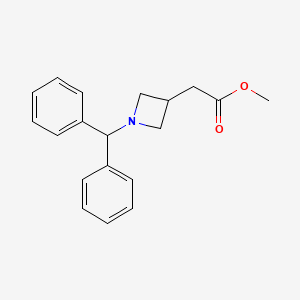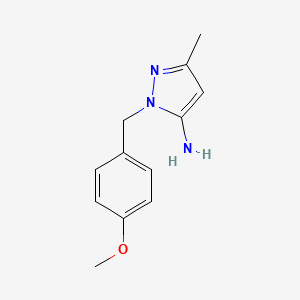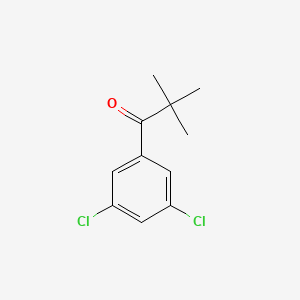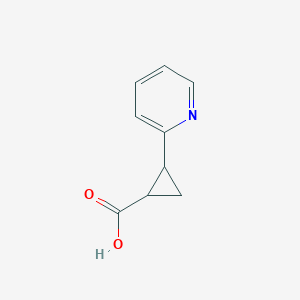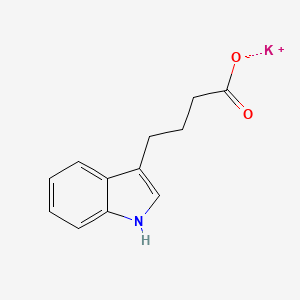
Sodium 2,4-diaminobenzenesulfonate
Overview
Description
Sodium 2,4-diaminobenzenesulfonate: is an organic compound with the molecular formula C6H7N2NaO3S. It is a sodium salt derivative of 2,4-diaminobenzenesulfonic acid. This compound is known for its applications in various fields, including the synthesis of waterborne polyurethanes and other industrial processes.
Mechanism of Action
Target of Action
Sodium 2,4-diaminobenzenesulfonate is primarily used as a chain extender in the preparation of waterborne polyurethanes . The compound interacts with the reactants in the polyurethane synthesis process, playing a crucial role in the formation of the polymer structure .
Mode of Action
In the synthesis of waterborne polyurethanes, this compound acts as a chain extender . It interacts with the reactants, contributing to the formation of the polymer chain. This interaction results in a homogenized reaction mixture, which forms the basis of the polyurethane structure .
Biochemical Pathways
Its role in the synthesis of waterborne polyurethanes suggests that it may influence polymerization pathways . The compound’s interaction with the reactants in these pathways contributes to the formation of the polymer structure .
Pharmacokinetics
Its use in the synthesis of waterborne polyurethanes suggests that it may have high water solubility .
Result of Action
The use of this compound in the synthesis of waterborne polyurethanes results in a polymer with similar mechanical properties and water resistance to conventional polyurethanes . Additionally, the use of this compound eliminates the need for catalysts and reduces the reaction time and temperature of the chain extension step, resulting in energy conservation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water . In the synthesis of waterborne polyurethanes, water is used to dissolve the solid reactants and reduce the viscosity, facilitating the interaction of this compound with the reactants .
Biochemical Analysis
Biochemical Properties
Sodium 2,4-diaminobenzenesulfonate plays a crucial role in biochemical reactions, particularly as a chain extender in the preparation of waterborne polyurethanes . It interacts with various enzymes and proteins, facilitating the formation of stable and homogenized reaction mixtures. The compound’s interaction with biomolecules is primarily through its sulfonate group, which can form ionic bonds with positively charged amino acid residues in proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solubility of other compounds in cellular environments, thereby modulating their bioavailability and activity . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in metabolic pathways and influence the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its sulfonate group can interact with enzyme active sites, leading to either inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it can alter the metabolic activity of cells over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites within cells, thereby affecting overall cellular metabolism. The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring efficient energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and ionic charge.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can interact with the appropriate biomolecules and participate in relevant biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4-diaminobenzenesulfonate can be synthesized through the sulfonation of 2,4-diaminobenzene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process can be summarized as follows:
-
Sulfonation Reaction:
Reactants: 2,4-diaminobenzene and sulfuric acid.
Conditions: The reaction is carried out at elevated temperatures to facilitate the sulfonation process.
Product: 2,4-diaminobenzenesulfonic acid.
-
Neutralization Reaction:
Reactants: 2,4-diaminobenzenesulfonic acid and sodium hydroxide.
Conditions: The reaction is performed at room temperature.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous medium at controlled temperatures.
Products: Oxidized derivatives of the original compound.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed under an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially leading to the formation of amines.
-
Substitution:
Reagents: Various nucleophiles such as halides or alkoxides.
Conditions: The reaction is conducted in an appropriate solvent, often under reflux conditions.
Products: Substituted derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Solvents: Water, ethanol, or other polar solvents.
Temperature: Reactions are typically carried out at room temperature or under reflux conditions.
Scientific Research Applications
Sodium 2,4-diaminobenzenesulfonate has a wide range of applications in scientific research, including:
-
Chemistry:
-
Biology:
- Employed in the preparation of biologically active compounds and as a reagent in various biochemical assays.
-
Medicine:
- Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
-
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Sodium 2-aminobenzenesulfonate
- Sodium 4-aminobenzenesulfonate
- Sodium 2,5-diaminobenzenesulfonate
Comparison: Sodium 2,4-diaminobenzenesulfonate is unique due to the presence of two amino groups at the 2 and 4 positions on the benzene ring, which provides distinct reactivity and properties compared to its analogs. For instance, sodium 2-aminobenzenesulfonate has only one amino group, resulting in different chemical behavior and applications.
Properties
CAS No. |
3177-22-8 |
|---|---|
Molecular Formula |
C6H8N2NaO3S |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
sodium;2,4-diaminobenzenesulfonate |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11); |
InChI Key |
ZSBCZEFDYNLRQQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
3177-22-8 |
Related CAS |
88-63-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of sodium 2,4-diaminobenzenesulfonate in dye synthesis?
A1: this compound serves as a crucial coupling component in synthesizing various dyes. For instance, it reacts with diazotized 2-amino-4-nitrophenol to yield Leather Brown RHM (C.I. Mordant brown 33) []. Additionally, it plays a vital role in the multi-step synthesis of Reactive Scarlet 3G, where it undergoes acylation, diazotization, and coupling reactions [].
Q2: How does this compound contribute to the development of environmentally friendly polyurethane production?
A2: this compound is a key component in a green synthesis method for waterborne polyurethane (WPU) []. By acting as a chain extender, it enables an organic solvent-free process. This eliminates the need for harmful solvents and reduces the environmental impact of WPU production.
Q3: Can waste materials from other chemical processes be utilized to synthesize this compound?
A3: Yes, research indicates that this compound can be synthesized from the tarry residue generated during chloronitrobenzene production []. This approach highlights the potential for resource recovery and waste minimization within the chemical industry.
Q4: Are there any studies on the solubility of this compound?
A4: While the provided abstracts don't delve into the specifics of this compound's solubility, one study investigates the solubility of a related compound, sodium 3-nitrobenzenesulfonate, in various solvent mixtures at different temperatures []. This research emphasizes the importance of understanding solubility for optimizing reaction conditions and industrial processes.
Q5: What analytical techniques are employed to ensure the quality of synthesized dyes like Reactive Scarlet 3G?
A5: Although not explicitly stated in the abstract, the synthesis of Reactive Scarlet 3G likely involves techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and determine product purity []. Such analytical methods are crucial for quality control in dye manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
